molecular formula C10H18N2O2 B13501377 tert-Butyl (4-cyanobutyl)carbamate CAS No. 91419-51-1

tert-Butyl (4-cyanobutyl)carbamate

Cat. No.: B13501377
CAS No.: 91419-51-1
M. Wt: 198.26 g/mol
InChI Key: CLCQFTKCKNBPBE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl (4-cyanobutyl)carbamate: is an organic compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in organic synthesis, particularly as protecting groups for amines. The compound has a molecular formula of C10H18N2O2 and is known for its stability and versatility in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Amination (Carboxylation) Method: One common method for synthesizing carbamates involves the reaction of amines with carbon dioxide and halides in the presence of cesium carbonate and tetrabutylammonium iodide (TBAI).

    Copper-Catalyzed Cross-Coupling: Another method involves the copper-catalyzed cross-coupling of amines with alkoxycarbonyl radicals generated from carbazates.

Industrial Production Methods: Industrial production of tert-Butyl (4-cyanobutyl)carbamate typically involves large-scale synthesis using the above-mentioned methods, ensuring high yields and purity. The use of continuous synthesis processes and advanced catalytic systems helps in achieving efficient production.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: tert-Butyl (4-cyanobutyl)carbamate can undergo substitution reactions where the tert-butyl group can be replaced by other functional groups.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.

    Oxidation and Reduction: While specific oxidation and reduction reactions for this compound are less common, it can participate in such reactions under appropriate conditions.

Common Reagents and Conditions:

    Trifluoroacetic Acid (TFA): Used for the removal of the tert-butyl group.

    Palladium Catalysts: Employed in cross-coupling reactions.

    Cesium Carbonate and TBAI: Used in the amination (carboxylation) method.

Major Products Formed:

    Amines: Resulting from hydrolysis.

    Substituted Carbamates: Formed through substitution reactions.

Scientific Research Applications

Chemistry:

Biology and Medicine:

    Drug Synthesis: Utilized in the synthesis of various pharmaceutical compounds due to its stability and reactivity.

Industry:

    Polymer Chemistry: Used in the synthesis of functionalized polymers and materials.

Mechanism of Action

The mechanism of action of tert-Butyl (4-cyanobutyl)carbamate primarily involves its role as a protecting group. The tert-butyl group provides steric hindrance, protecting the amine from unwanted reactions. The removal of the tert-butyl group is facilitated by protonation of the carbonyl oxygen, leading to the formation of a resonance-stabilized intermediate and subsequent cleavage .

Comparison with Similar Compounds

  • tert-Butyl (benzyloxy)(4-cyanobutyl)carbamate
  • tert-Butyl (4-bromobenzyl)carbamate
  • tert-Butyl carbamate

Uniqueness:

  • tert-Butyl (4-cyanobutyl)carbamate is unique due to the presence of the cyanobutyl group, which imparts specific reactivity and stability. This makes it particularly useful in specialized synthetic applications where other carbamates may not be as effective.

By understanding the properties, preparation methods, and applications of this compound, researchers and chemists can leverage its unique characteristics for various scientific and industrial purposes.

Properties

CAS No.

91419-51-1

Molecular Formula

C10H18N2O2

Molecular Weight

198.26 g/mol

IUPAC Name

tert-butyl N-(4-cyanobutyl)carbamate

InChI

InChI=1S/C10H18N2O2/c1-10(2,3)14-9(13)12-8-6-4-5-7-11/h4-6,8H2,1-3H3,(H,12,13)

InChI Key

CLCQFTKCKNBPBE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCCCCC#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.